![molecular formula C20H22O8S2 B2451336 (3R,3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate) CAS No. 66966-12-9](/img/structure/B2451336.png)
(3R,3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate)
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Overview
Description
“(3R,3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate)” is a chemical compound with the CAS Number: 72631-59-5 . It has a molecular weight of 300.33 . The compound is white to yellow solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16O6S/c1-8-2-4-9 (5-3-8)20 (15,16)19-11-7-18-12-10 (14)6-17-13 (11)12/h2-5,10-14H,6-7H2,1H3/t10-,11-,12-,13-/m1/s1
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 300.33 . The InChI code provides information about its molecular structure .
Scientific Research Applications
Synthesis and Application in HIV Protease Inhibitors
(3R,3aS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate) is a key building block in the synthesis of several clinical and experimental HIV protease inhibitors, including the significant drug darunavir. Efficient and asymmetric synthesis methods for this compound have been developed, employing furan and Cbz-protected glycol aldehyde as starting materials, highlighting its role in the pharmaceutical field (Sevenich et al., 2017), (Ghosh et al., 2006).
Anti-Corrosion Applications
Research has demonstrated the efficacy of this compound in the anti-corrosion treatment of mild steel in hydrochloric acid solution. The compound shows a high inhibition efficiency at low concentrations, highlighting its potential in industrial applications (Arrousse et al., 2020).
Methodological Advances in Synthesis
Methodological advancements in the synthesis of 3a,6a-dihydrofuro[2,3-b]furan derivatives have been achieved. These include novel bicyclization techniques, which are valuable for the synthesis of fused furofuran compounds due to their time-saving and catalyst-free nature (Shu et al., 2013).
Applications in Maxillofacial Reconstruction
In the field of maxillofacial reconstruction, this compound has been used in the synthesis of light-curable, degradable polymers suitable for 3D printing. These polymers have the potential to revolutionize the approach to reconstructive surgery, particularly in complex craniofacial defects (Owji et al., 2020).
Safety and Hazards
properties
IUPAC Name |
[(3S,3aS,6R,6aS)-6-(4-methylphenyl)sulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O8S2/c1-13-3-7-15(8-4-13)29(21,22)27-17-11-25-20-18(12-26-19(17)20)28-30(23,24)16-9-5-14(2)6-10-16/h3-10,17-20H,11-12H2,1-2H3/t17-,18+,19-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXDGKWHPSDRCT-IYWMVGAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2COC3C2OCC3OS(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CO[C@H]3[C@@H]2OC[C@@H]3OS(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate) |
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